molecular formula C14H22O4 B1219281 1,6-Hexanediol dimethacrylate CAS No. 6606-59-3

1,6-Hexanediol dimethacrylate

Cat. No.: B1219281
CAS No.: 6606-59-3
M. Wt: 254.32 g/mol
InChI Key: SAPGBCWOQLHKKZ-UHFFFAOYSA-N
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Description

1,6-Hexanediol dimethacrylate: is an organic compound with the molecular formula C14H22O4 . It is a colorless, viscous liquid that is widely used as a crosslinking agent in the production of polymers. This compound is particularly valued for its ability to enhance the mechanical properties of materials, such as hardness, flexibility, and resistance to abrasion and heat .

Scientific Research Applications

1,6-Hexanediol dimethacrylate is used in various scientific research applications, including:

Mechanism of Action

Target of Action

1,6-Hexanediol dimethacrylate is a difunctional monomer that is commonly used in the polymer industry for producing various types of polymers . Its primary targets are the polymer chains where it acts as a crosslinking agent .

Mode of Action

The compound contains two methacrylate groups that can undergo polymerization reactions . These reactions involve the formation of covalent bonds between the methacrylate groups of the this compound and the polymer chains . This results in the formation of a three-dimensional network structure, thereby enhancing the mechanical strength and hydrolysis resistance of the resulting polymer .

Biochemical Pathways

Its polymerization reactions can be catalyzed by various initiators, such as heat, light, or chemical initiators .

Pharmacokinetics

It’s important to note that the compound has a boiling point of >315 °c and a density of 0995 g/mL at 25 °C , indicating its stability under normal conditions.

Result of Action

The primary result of the action of this compound is the formation of crosslinked polymers with enhanced mechanical strength and hydrolysis resistance . These polymers can be used in various applications, including coatings, adhesives, and sealants .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of initiators . For instance, higher temperatures can increase the rate of polymerization reactions . Additionally, the compound contains 100 ppm hydroquinone as an inhibitor, which can prevent premature polymerization during storage .

Safety and Hazards

1,6-Hexanediol dimethacrylate can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Future Directions

There are ongoing research and development activities related to 1,6-Hexanediol dimethacrylate . For instance, it is being used in the preparation of monolithic columns for high-performance liquid chromatography .

Biochemical Analysis

Biochemical Properties

1,6-Hexanediol dimethacrylate plays a significant role in biochemical reactions, particularly in the formation of biomolecular condensates. It interacts with various enzymes, proteins, and other biomolecules through weak hydrophobic interactions. These interactions are crucial for the formation and maintenance of liquid-liquid phase-separated compartments within cells. For instance, this compound can disrupt protein-protein and protein-RNA interactions, leading to the dissolution of liquid condensates .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting chromatin organization and gene expression. Studies have shown that this compound can rapidly immobilize and condense chromatin in living cells, leading to changes in cell signaling pathways and cellular metabolism . Additionally, it can disrupt biomolecular condensates, which are involved in various cellular processes such as transcriptional control and stress response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits weak hydrophobic interactions required for the formation of liquid droplets within cells. This inhibition leads to the dissolution of liquid condensates and the condensation of chromatin. The compound’s ability to interfere with protein-protein and protein-RNA interactions is key to its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Short-term exposure to the compound can dissolve biomolecular condensates without affecting cell viability. Long-term exposure may cause aberrant protein aggregation and chromatin hyper-condensation. The stability and degradation of this compound are critical factors in its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant adverse effects. At high doses, it can cause toxic effects, including skin and eye irritation. The threshold effects observed in these studies highlight the importance of dosage control when using this compound in research and industrial applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into polymer networks. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in biochemical processes. Its interactions with specific enzymes can influence the overall metabolic pathways within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments. Understanding the transport mechanisms of this compound is crucial for optimizing its use in various applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The precise localization of this compound within cells is essential for its role in biochemical reactions and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Hexanediol dimethacrylate is typically synthesized through the esterification of 1,6-hexanediol with methacrylic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of 1,6-hexanediol with methacrylic acid in the presence of a suitable catalyst. The reaction mixture is then purified through distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,6-Hexanediol dimethacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1,6-Hexanediol dimethacrylate is unique due to its balance of flexibility and rigidity, making it suitable for a wide range of applications. Its longer carbon chain compared to similar compounds provides enhanced flexibility, while the methacrylate groups ensure strong crosslinking .

Properties

IUPAC Name

6-(2-methylprop-2-enoyloxy)hexyl 2-methylprop-2-enoate
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InChI

InChI=1S/C14H22O4/c1-11(2)13(15)17-9-7-5-6-8-10-18-14(16)12(3)4/h1,3,5-10H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPGBCWOQLHKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27813-91-8
Record name 1,6-Hexanediol dimethacrylate homopolymer
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DSSTOX Substance ID

DTXSID9044455
Record name 1,6-Hexanediol dimethacrylate
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Molecular Weight

254.32 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear light yellow liquid with an unpleasant odor; [Sigma-Aldrich MSDS]
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,6-hexanediyl) ester
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Record name 1,6-Hexanediol dimethacrylate
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CAS No.

6606-59-3
Record name 1,6-Hexanediol, dimethacrylate
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Record name 1,6-Hexanediol dimethacrylate
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,6-hexanediyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,6-Hexanediol dimethacrylate
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Record name 1,6-hexanediyl bismethacrylate
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Record name 1,6-HEXANEDIOL DIMETHACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,6-Hexanediol dimethacrylate?

A1: The molecular formula of this compound is C14H22O4, and its molecular weight is 254.32 g/mol.

Q2: How can spectroscopic techniques be used to characterize HDDMA?

A2: Various spectroscopic methods are employed to characterize HDDMA. [] Fourier Transform Infrared Spectroscopy (FTIR) helps identify functional groups, such as the characteristic peaks for the carbonyl group (C=O) and the carbon-carbon double bond (C=C) present in HDDMA. [] Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H NMR and 13C NMR, provides detailed information about the structure and bonding environment of HDDMA. [, ]

Q3: How does the alkyl chain length of dimethacrylate monomers affect the contraction of inverse opal structures?

A3: Research indicates that longer alkyl chains in dimethacrylate monomers lead to a greater degree of lattice contraction in inverse opal structures. [] For instance, poly(this compound) (pHDMA) exhibits greater contraction compared to poly(1,2-ethanediol dimethacrylate) (pEDMA) or poly(1,4-butanediol dimethacrylate) (pBDMA). []

Q4: Can the degree of cross-linking in HDDMA-based polymers be controlled, and how does it impact their properties?

A4: The degree of cross-linking in HDDMA-based polymers can be controlled by varying the ratio of HDDMA to other monomers during polymerization. [, , , ] Higher cross-linking densities generally lead to increased hardness, strength, and thermal stability but can also reduce flexibility. [, , ]

Q5: What factors influence the stability of HDDMA under various conditions?

A5: HDDMA, like other methacrylates, is susceptible to polymerization upon exposure to light, heat, or free radical initiators. [, , , ] Proper storage conditions, such as storing it in a cool, dark place and in the presence of inhibitors, are crucial for maintaining its stability. [, , ]

Q6: How does HDDMA behave as a crosslinking agent in polymerization reactions?

A6: HDDMA functions as a crosslinking agent due to its two reactive methacrylate groups. [, , ] These groups can participate in free radical polymerization reactions, forming bridges between polymer chains and creating a crosslinked network structure. [, , , , , ]

Q7: What is the role of HDDMA in creating controlled-release drug delivery systems?

A8: HDDMA's crosslinking ability allows for the creation of hydrogels with tunable properties, making it suitable for controlled-release drug delivery applications. [] By varying the HDDMA concentration, researchers can control the mesh size and release kinetics of the hydrogel. [, ]

Q8: How does HDDMA contribute to the development of microfluidic devices?

A9: HDDMA is utilized in microfluidic device fabrication due to its photopolymerizable nature. [, ] It allows for the creation of intricate channel structures through photolithography techniques, enabling precise fluid control at the microscale. [, ]

Q9: What makes HDDMA suitable for preparing separation media in chromatography?

A10: HDDMA's ability to form gels with controlled pore sizes and surface properties makes it valuable for creating separation media in chromatographic applications. [, ] The hydrophilicity of HDDMA can be modified by copolymerization with other monomers. [, ]

Q10: How is computational chemistry employed to study HDDMA polymerization?

A11: Reactive molecular dynamics simulations, often combined with ab initio calculations, are used to model and understand the free-radical polymerization process of HDDMA. [, ] These simulations provide insights into the reaction mechanisms, kinetics, and the evolving polymer network structure. [, ]

Q11: Can computational methods predict the properties of HDDMA-based polymers?

A12: Yes, computational approaches can be used to predict various properties of HDDMA-based polymers, including their mechanical strength, glass transition temperature, and viscosity. [, ] These methods accelerate material design and optimization by reducing reliance on time-consuming experiments. [, ]

Q12: Is HDDMA cytotoxic, and what factors influence its biocompatibility?

A13: HDDMA, like many methacrylates, exhibits some degree of cytotoxicity, primarily due to the presence of residual monomers in cured polymers. [, , ] The level of cytotoxicity is influenced by factors such as monomer concentration, degree of conversion (extent of polymerization), and cell type. [, , ]

Q13: What research has been done on mitigating the cytotoxic effects of HDDMA-based materials?

A14: Researchers are exploring various approaches to minimize the cytotoxic potential of HDDMA-based materials. [, ] This includes optimizing polymerization conditions to reduce residual monomer content, incorporating biocompatible co-monomers, and developing new HDDMA derivatives with reduced toxicity. [, ]

Q14: What are the environmental concerns regarding HDDMA, and what strategies can mitigate its impact?

A15: HDDMA is not readily biodegradable and can persist in the environment. [] Strategies to address this concern include developing biodegradable alternatives to HDDMA, optimizing its use in applications to reduce waste, and exploring recycling methods for HDDMA-containing materials. []

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